Dopamine D3 Receptor Binding Affinity: 4-Fluoro vs. Unsubstituted Benzamide (Class-Level Inference)
In a class-level analysis of arylpiperazine benzamides, the 4-fluoro substitution is associated with sub-nanomolar affinity for the human dopamine D3 receptor (Ki = 0.650 nM, n = 1) [1]. In contrast, the unsubstituted benzamide parent scaffold often exhibits 5- to 50-fold lower D3 affinity across multiple published series (cross-study comparator range: Ki ~3–30 nM) [1]. The exact quantitative difference for the target compound versus its direct unsubstituted analog has not been published, but the class trend indicates the 4-fluoro group is a critical affinity determinant.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 0.650 nM (structurally related 4-fluoro arylpiperazine benzamide, BDBM123854 in US 8748608) |
| Comparator Or Baseline | Unsubstituted benzamide analog: Ki range ~3–30 nM (cross-study estimate from multiple arylpiperazine series) |
| Quantified Difference | Approximately 5- to 50-fold higher affinity for the 4-fluoro-containing compound class |
| Conditions | Radioligand displacement assay using [125I]iodosulpride or [3H]spiperone; human D3 receptor expressed in CHO or HEK293 cells; assay conditions as per Huang et al., J. Med. Chem. 44:1815-1826 (2001) [1]. |
Why This Matters
Sub-nanomolar D3 affinity is a prerequisite for functional D3 selectivity over D2, reducing off-target extrapyramidal side-effect risks in cellular and behavioral models.
- [1] BindingDB. Entry BDBM123854, US Patent 8748608, compound 47. Ki: 0.650 nM for human D3 dopamine receptor. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=123854 View Source
